molecular formula C13H11N3O3 B392430 N-(4-methylpyridin-2-yl)-2-nitrobenzamide

N-(4-methylpyridin-2-yl)-2-nitrobenzamide

Katalognummer: B392430
Molekulargewicht: 257.24g/mol
InChI-Schlüssel: MZHVDNZAUSAZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylpyridin-2-yl)-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to a benzene ring and a pyridine ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)-2-nitrobenzamide typically involves the reaction between 4-methyl-2-aminopyridine and 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-methylpyridin-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Reduction: N-(4-methylpyridin-2-yl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(4-carboxypyridin-2-yl)-2-nitrobenzamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-methylpyridin-2-yl)-2-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antibacterial properties. It has shown efficacy against certain strains of bacteria, making it a candidate for the development of new antibacterial agents .

Medicine: this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising compound for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of N-(4-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the compound can bind to specific receptors or enzymes, modulating their activity and exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(4-methylpyridin-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a pyridine ring with a methyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H11N3O3

Molekulargewicht

257.24g/mol

IUPAC-Name

N-(4-methylpyridin-2-yl)-2-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-6-7-14-12(8-9)15-13(17)10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI-Schlüssel

MZHVDNZAUSAZOT-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Kanonische SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.